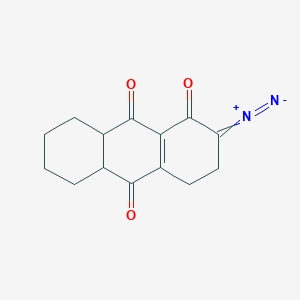
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various methods such as nitration followed by reduction.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) are used.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds, phenols, or nitriles.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
Applications De Recherche Scientifique
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene Diazonium Chloride: A simpler diazonium salt used in similar reactions.
Naphthalene Diazonium Sulfate: Another diazonium compound with a different aromatic system.
Uniqueness
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is unique due to its complex structure and the presence of multiple functional groups, which can lead to diverse reactivity and applications.
Propriétés
Numéro CAS |
55645-12-0 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-diazo-3,4,5,6,7,8,8a,10a-octahydroanthracene-1,9,10-trione |
InChI |
InChI=1S/C14H14N2O3/c15-16-10-6-5-9-11(14(10)19)13(18)8-4-2-1-3-7(8)12(9)17/h7-8H,1-6H2 |
Clé InChI |
HECRAXDUSAIYIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)C3=C(C2=O)C(=O)C(=[N+]=[N-])CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
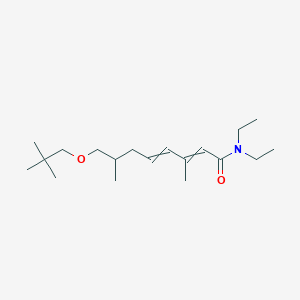
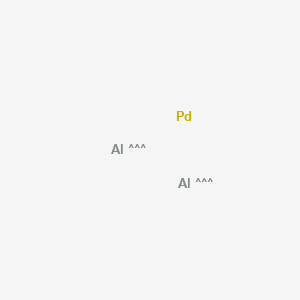

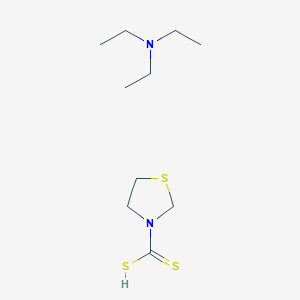
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
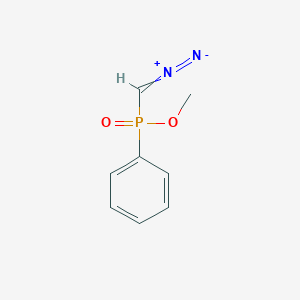
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
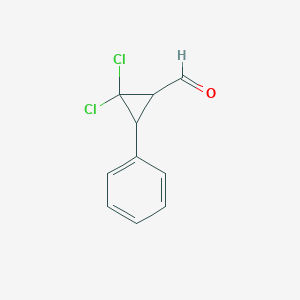
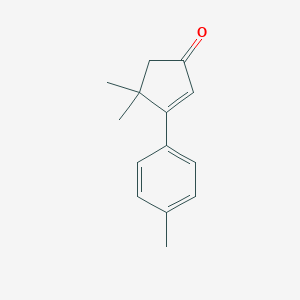

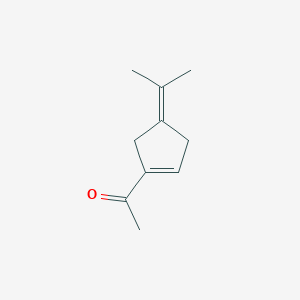
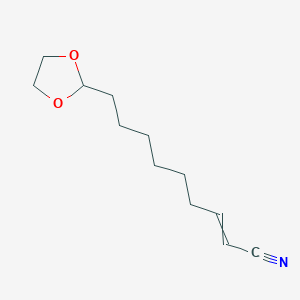
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
